1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole
Description
This compound features a 5-methoxyindole core linked via a 3-oxopropyl chain to a 4-(4-fluorophenyl)piperazine moiety. The ketone in the propyl chain introduces polarity and conformational rigidity, which may influence binding affinity and pharmacokinetics .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(5-methoxyindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-28-20-6-7-21-17(16-20)8-10-25(21)11-9-22(27)26-14-12-24(13-15-26)19-4-2-18(23)3-5-19/h2-8,10,16H,9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZDVEHGDMSFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms 1-(4-fluorophenyl)piperazine.
Indole Derivative Preparation: Separately, 5-methoxyindole is prepared through the methylation of indole using dimethyl sulfate or methyl iodide.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative. This is typically achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 1-{3-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole.
Reduction: 1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-hydroxypropyl}-5-methoxy-1H-indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and thereby influencing neurotransmitter levels in the brain. This modulation can result in therapeutic effects, such as mood stabilization and anxiolytic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound due to their ketone linker and aromatic substituents. Key comparisons include:
Key Findings :
Indole and Piperazine Derivatives
Indole-Based Analogues
- 5-Methoxy-3-[(4-Methylpiperazin-1-yl)Methyl]-1H-Indole : Shares the indole and piperazine moieties but lacks the 3-oxopropyl linker. The methylpiperazine enhances bioavailability but may reduce receptor specificity compared to the target’s 4-FPh-piperazine .
- 3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-5-Methoxy-1H-Indole : Replaces piperazine with tetrahydropyridine, reducing electronegativity and likely altering binding kinetics .
Piperazine-Containing Compounds
- 2(3H)-Oxazolone, 4-(4-Fluorophenyl)-5-(2-(4-(4-Methoxyphenyl)-1-Piperazinyl)Ethyl) : Features a similar 4-FPh-piperazine but with an oxazolone core instead of indole. The oxazolone’s planar structure may limit blood-brain barrier penetration compared to the indole .
Pyrazole and Triazole Derivatives
- 5-Fluoro-2-[1-(4-Methoxyphenyl)-1H-Pyrazole-4-yl]-3,3-Dimethyl-3H-Indole : Combines indole with pyrazole, showing moderate inhibitory activity. The absence of a piperazine linker may reduce solubility .
- 3-(4-Ethyl-5-((4-Nitrobenzyl)Thio)-4H-1,2,4-Triazol-3-yl)-1H-Indole : Replaces piperazine with a triazole-thioether group, introducing steric bulk that could hinder receptor binding .
Biological Activity
1-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-methoxy-1H-indole, also known by its CAS number 1010903-62-4, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The structure comprises a methoxy-indole core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
The compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:
- Nuclear Receptor Modulation : It has shown selectivity for retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in immune response regulation, particularly in the production of interleukin-17 (IL-17) .
- Antimicrobial Activity : Preliminary studies suggest that related indole derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the therapeutic potential of compounds similar to this compound:
- RORγ Selective Modulators : A study highlighted the development of compounds with high selectivity for RORγ, demonstrating their ability to modulate immune responses effectively. The analogs exhibited favorable pharmacokinetic properties in preclinical models .
- Antimicrobial Efficacy : Research on indole derivatives showed promising results against resistant bacterial strains, with some compounds achieving low MIC values against MRSA, indicating potential for further development as antimicrobial agents .
- Cytotoxic Effects on Cancer Cells : Investigations into the antiproliferative effects on A549 cells revealed that certain indole derivatives could preferentially inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblasts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
